N'-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide
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Overview
Description
N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with an aldehyde or ketone This particular compound features a 4-chlorobenzylidene group and a 3-toluidino group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(3-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2-(3-toluidino)acetohydrazide: This intermediate can be synthesized by reacting 3-toluidine with ethyl chloroacetate to form ethyl 2-(3-toluidino)acetate, which is then hydrazinolyzed to yield 2-(3-toluidino)acetohydrazide.
Condensation Reaction: The 2-(3-toluidino)acetohydrazide is then reacted with 4-chlorobenzaldehyde in ethanol under reflux to form N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could regenerate the hydrazide form.
Scientific Research Applications
N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Chlorobenzylidene)-2-(4-toluidino)acetohydrazide: Similar structure but with a 4-toluidino group instead of a 3-toluidino group.
N’-(4-Chlorobenzylidene)-2-(2-toluidino)acetohydrazide: Similar structure but with a 2-toluidino group instead of a 3-toluidino group.
N’-(4-Chlorobenzylidene)-2-(phenylamino)acetohydrazide: Similar structure but with a phenylamino group instead of a toluidino group.
Uniqueness
N’-(4-Chlorobenzylidene)-2-(3-toluidino)acetohydrazide is unique due to the specific positioning of the 3-toluidino group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
CAS No. |
303066-16-2 |
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Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C16H16ClN3O/c1-12-3-2-4-15(9-12)18-11-16(21)20-19-10-13-5-7-14(17)8-6-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
InChI Key |
OWIIXCIVCALQCU-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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